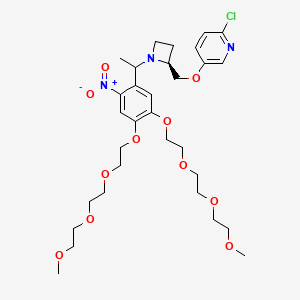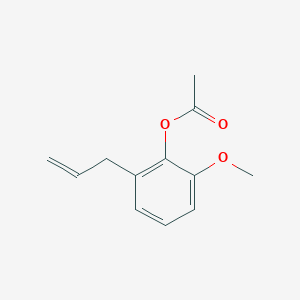
2-Methoxy-6-(prop-2-en-1-yl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid (2-methoxy-6-prop-2-enylphenyl) ester, also known as methyl eugenol acetate, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from eugenol, a naturally occurring compound found in various essential oils, including clove oil.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid (2-methoxy-6-prop-2-enylphenyl) ester typically involves the esterification of eugenol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Eugenol+Acetic AcidH2SO4Acetic Acid (2-methoxy-6-prop-2-enylphenyl) Ester+Water
Industrial Production Methods
In an industrial setting, the esterification process is carried out in large reactors where eugenol and acetic acid are mixed in the presence of a strong acid catalyst. The reaction mixture is heated to accelerate the reaction, and the resulting ester is purified through distillation.
化学反応の分析
Types of Reactions
Hydrolysis: Acetic acid (2-methoxy-6-prop-2-enylphenyl) ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of eugenol and acetic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Eugenol and acetic acid.
Oxidation: Various oxidation products, including aldehydes and ketones.
Substitution: Substituted esters or other functionalized compounds.
科学的研究の応用
Acetic acid (2-methoxy-6-prop-2-enylphenyl) ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammation.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
作用機序
The mechanism of action of acetic acid (2-methoxy-6-prop-2-enylphenyl) ester involves its interaction with various molecular targets. In biological systems, it may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Antioxidant Activity: Scavenging free radicals to protect cells from oxidative damage.
類似化合物との比較
Acetic acid (2-methoxy-6-prop-2-enylphenyl) ester can be compared with other esters derived from eugenol and similar phenolic compounds:
Eugenol Acetate: Similar structure but lacks the methoxy group.
Methyl Eugenol: Similar structure but lacks the acetyl group.
Isoeugenol Acetate: Similar structure but with a different position of the double bond in the propyl chain.
These compounds share similar chemical properties but differ in their specific biological activities and applications.
特性
CAS番号 |
2173-78-6 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
(2-methoxy-6-prop-2-enylphenyl) acetate |
InChI |
InChI=1S/C12H14O3/c1-4-6-10-7-5-8-11(14-3)12(10)15-9(2)13/h4-5,7-8H,1,6H2,2-3H3 |
InChIキー |
FNOVQBQFVSDKLG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=CC=C1OC)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


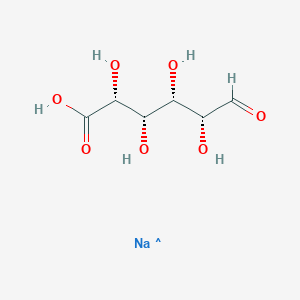

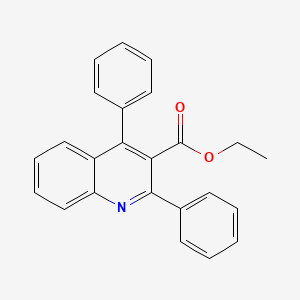
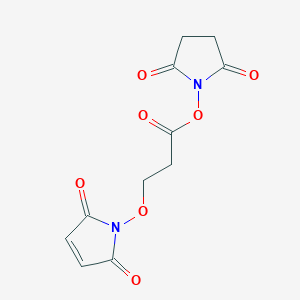
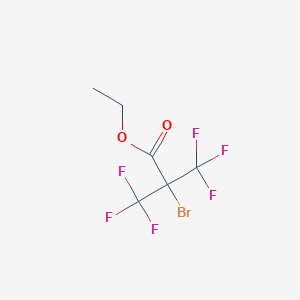
![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
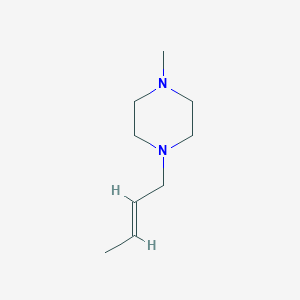
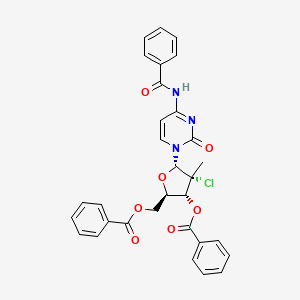
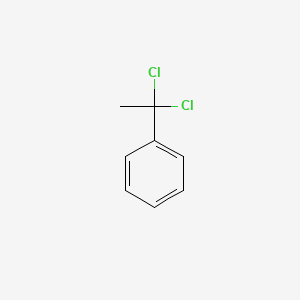
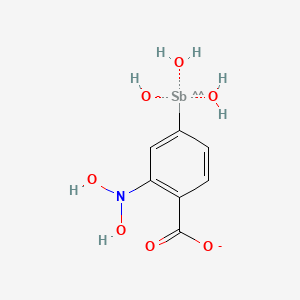
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
